molecular formula C12H13N5O3 B12920748 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate CAS No. 120386-04-1

2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate

Cat. No.: B12920748
CAS No.: 120386-04-1
M. Wt: 275.26 g/mol
InChI Key: OSLRPEOECOKMMD-UHFFFAOYSA-N
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Description

2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is known for its potential biological activities and is often studied for its applications in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate typically involves the condensation of 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine with ethyl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol, followed by heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The process may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antiproliferative, antimicrobial, and antiviral activities.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antiproliferative and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamide
  • N-{4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-l-glutamic acid
  • 2-(Pyridin-2-yl)pyrrolo[2,3-d]pyrimidin-4-one

Uniqueness

2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

120386-04-1

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate

InChI

InChI=1S/C12H13N5O3/c1-8(18)20-3-2-19-7-17-5-9(4-13)10-11(14)15-6-16-12(10)17/h5-6H,2-3,7H2,1H3,(H2,14,15,16)

InChI Key

OSLRPEOECOKMMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCN1C=C(C2=C(N=CN=C21)N)C#N

Origin of Product

United States

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